1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea
Overview
Description
“1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea” is a chemical compound with the CAS Number: 400087-73-2. It has a molecular weight of 312.64 . The compound is also known by its IUPAC name, N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N’-[(E)-(hydroxyimino)methyl]urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2H,3-4H2,(H2,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis of Pyrimidinones : The compound has been used in the synthesis of novel series of pyrimidinones, showcasing its utility in creating new chemical entities (Bonacorso, 2003).
Formation of Urea Derivatives : It's also involved in forming various urea derivatives, highlighting its versatility in chemical reactions and potential for creating diverse compounds (Feng, 2020).
Biological Activities
Antiproliferative Activity : Some derivatives of this compound have shown significant antiproliferative effects on cancer cell lines, indicating its potential in cancer research (Zhang et al., 2019).
Antimicrobial Properties : The compound and its derivatives have also been studied for antimicrobial activity, suggesting its use in developing new antimicrobial agents (Reddy et al., 2003).
Structural Studies
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of this compound, contributing to our understanding of its chemical properties and potential applications (Li et al., 2006).
Environmental Impact
- Soil Degradation Studies : Its degradation in soil has been examined, providing insights into its environmental impact and behavior (Morrica et al., 2001).
Safety And Hazards
Future Directions
Trifluoromethylpyridines, such as the one in this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(E)-hydroxyiminomethyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCGJHFUJVFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)NC=NO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N/C=N/O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.